4-{[1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl]sulfonyl}-2-methyl-1-(4-methylphenyl)piperazine
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Overview
Description
1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl [3-methyl-4-(4-methylphenyl)piperazino] sulfone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyrazole ring substituted with difluoromethyl and methyl groups, and a piperazine ring substituted with a methylphenyl group, linked by a sulfone group. Its unique structure imparts distinct chemical and biological properties, making it a valuable subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl [3-methyl-4-(4-methylphenyl)piperazino] sulfone typically involves multiple steps, starting from readily available precursors
Difluoromethylation: The difluoromethyl group can be introduced using reagents such as ClCF2H or difluorocarbene precursors under appropriate conditions.
Piperazine Introduction: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the pyrazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. Catalysts and solvents are selected to minimize environmental impact and improve reaction efficiency. Continuous flow reactors and automated synthesis platforms may be employed to scale up production.
Chemical Reactions Analysis
Types of Reactions
1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl [3-methyl-4-(4-methylphenyl)piperazino] sulfone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones under oxidative conditions.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the pyrazole and piperazine rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenated derivatives and strong bases or acids are used to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfides, and various substituted pyrazole and piperazine derivatives .
Scientific Research Applications
1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl [3-methyl-4-(4-methylphenyl)piperazino] sulfone has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: It has potential therapeutic applications, including as an antifungal or antibacterial agent.
Industry: The compound is utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(difluoromethyl)-3-methyl-1H-pyrazol-4-yl [3-methyl-4-(4-methylphenyl)piperazino] sulfone involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes such as succinate dehydrogenase, inhibiting their activity and disrupting metabolic pathways.
Pathways Involved: By inhibiting succinate dehydrogenase, the compound interferes with the mitochondrial respiratory chain, leading to cellular dysfunction and death in target organisms.
Comparison with Similar Compounds
Similar Compounds
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: Shares the pyrazole core and difluoromethyl group but differs in functional groups.
1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride: Similar pyrazole structure with different substituents.
Uniqueness
1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-yl [3-methyl-4-(4-methylphenyl)piperazino] sulfone is unique due to its combination of difluoromethyl, pyrazole, piperazine, and sulfone groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H22F2N4O2S |
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Molecular Weight |
384.4 g/mol |
IUPAC Name |
4-[1-(difluoromethyl)-3-methylpyrazol-4-yl]sulfonyl-2-methyl-1-(4-methylphenyl)piperazine |
InChI |
InChI=1S/C17H22F2N4O2S/c1-12-4-6-15(7-5-12)22-9-8-21(10-13(22)2)26(24,25)16-11-23(17(18)19)20-14(16)3/h4-7,11,13,17H,8-10H2,1-3H3 |
InChI Key |
RLESKMPORYJLOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CCN1C2=CC=C(C=C2)C)S(=O)(=O)C3=CN(N=C3C)C(F)F |
Origin of Product |
United States |
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